molecular formula C15H12Br2N2O3 B7737918 2-(2-(2,4-dibromophenoxy)acetamido)benzamide

2-(2-(2,4-dibromophenoxy)acetamido)benzamide

Cat. No.: B7737918
M. Wt: 428.07 g/mol
InChI Key: QTCLQVYVGNTFRC-UHFFFAOYSA-N
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Description

2-(2-(2,4-dibromophenoxy)acetamido)benzamide is an organic compound that features a benzamide core with a 2,4-dibromophenoxy group and an acetamido group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dibromophenoxy)acetamido)benzamide typically involves the following steps:

    Formation of 2,4-dibromophenoxyacetic acid: This can be achieved by brominating phenoxyacetic acid using bromine in the presence of a catalyst.

    Conversion to 2,4-dibromophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation: The acyl chloride is reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-dibromophenoxy)acetamido)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and acetamido groups can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine atoms.

    Oxidation: Oxidized derivatives of the phenoxy and acetamido groups.

    Reduction: Reduced forms of the phenoxy and acetamido groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of new materials with specific properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays.

    Industrial Chemistry: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-(2,4-dibromophenoxy)acetamido)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dibromophenoxy)acetonitrile
  • 2-(2,4-dibromophenoxy)acetyl chloride
  • 2-(2,4-dibromophenoxy)acetamide

Uniqueness

2-(2-(2,4-dibromophenoxy)acetamido)benzamide is unique due to the presence of both the 2,4-dibromophenoxy group and the acetamido group attached to a benzamide core

Properties

IUPAC Name

2-[[2-(2,4-dibromophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O3/c16-9-5-6-13(11(17)7-9)22-8-14(20)19-12-4-2-1-3-10(12)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCLQVYVGNTFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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